molecular formula C20H16ClFN2O2 B5005347 [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][3,4-dihydro-1(2H)-quinolinyl]methanone

[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][3,4-dihydro-1(2H)-quinolinyl]methanone

Cat. No.: B5005347
M. Wt: 370.8 g/mol
InChI Key: QQXOPZRYBYAQHO-UHFFFAOYSA-N
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Description

[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][3,4-dihydro-1(2H)-quinolinyl]methanone: is an organic compound with a complex structure that includes both isoxazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][3,4-dihydro-1(2H)-quinolinyl]methanone typically involves the reaction of 2-chloro-6-fluorophenol with 5-methylisoxazole-4-carboxylic acid. The reaction conditions include controlled temperature and time parameters to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][3,4-dihydro-1(2H)-quinolinyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction or metabolic processes .

Comparison with Similar Compounds

  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c1-12-17(19(23-26-12)18-14(21)8-4-9-15(18)22)20(25)24-11-5-7-13-6-2-3-10-16(13)24/h2-4,6,8-10H,5,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXOPZRYBYAQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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